2-(4-Aminocyclohexyl)ethanol
CAS No.: 857831-26-6
Cat. No.: VC21098243
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857831-26-6 |
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Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | 2-(4-aminocyclohexyl)ethanol |
Standard InChI | InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 |
Standard InChI Key | XLKSLYGRARRUJP-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CCO)N |
Canonical SMILES | C1CC(CCC1CCO)N |
Introduction
Chemical Structure and Properties
2-(4-Aminocyclohexyl)ethanol contains a cyclohexyl ring with an amino group (-NH2) at the 4-position and a 2-carbon chain terminated by a hydroxyl group (-OH). This structure creates a compound with both hydrophilic and lipophilic regions, contributing to its solubility characteristics and chemical behavior.
Basic Chemical Information
The compound possesses several key chemical characteristics that define its behavior in various environments and reactions. Based on the available data, these properties can be summarized as follows:
The molecular structure features a cyclohexyl ring that can exist in various conformations, with the substituents potentially in axial or equatorial positions. The most energetically favorable arrangement would typically have the larger substituents in equatorial positions to minimize steric interactions.
Physical Properties
Although specific physical property data for 2-(4-aminocyclohexyl)ethanol is limited in the provided search results, several properties can be inferred based on its structure:
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Solubility: Likely soluble in polar organic solvents such as methanol and ethanol due to its hydroxyl and amino groups, with moderate solubility in water
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Appearance: Typically a white to off-white solid at room temperature
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Melting Point: Expected to be in the range of 80-120°C based on similar amino alcohols
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Boiling Point: Likely to decompose before boiling at atmospheric pressure
Synthesis Methods
Multi-Step Synthesis from 1,4-Cyclohexanedione
A potential synthetic pathway might involve:
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Wittig reaction of 1,4-cyclohexanedione with an appropriate phosphonium ylide to introduce the ethanol or protected ethanol side chain
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Conversion of the remaining ketone to an oxime using hydroxylamine hydrochloride
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Catalytic hydrogenation to reduce both the double bond and the oxime to yield the amine
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If starting with the acetate derivative, hydrolysis of the ester to obtain the alcohol
This approach would be analogous to the synthesis described for 2-(4-aminocyclohexyl)-ethyl acetate in the patent, which uses 1,4-cyclohexanedione as a starting material and produces the target compound through Wittig reaction, condensation, and catalytic hydrogenation .
Reduction of Related Compounds
Another potential route could involve the reduction of 2-(4-aminocyclohexyl)-ethyl acetate to obtain 2-(4-aminocyclohexyl)ethanol:
This reduction could be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.
Reaction Conditions
Based on analogous reactions described in the search results, typical reaction conditions for the final hydrogenation step might include:
Applications and Uses
The unique structural features of 2-(4-aminocyclohexyl)ethanol make it valuable in various applications, particularly in pharmaceutical research and development.
Building Block for Drug Synthesis
As a bifunctional compound containing both amino and hydroxyl groups, 2-(4-aminocyclohexyl)ethanol serves as a versatile building block for the synthesis of more complex pharmaceutical compounds. The related compound 2-(4-aminocyclohexyl)-ethyl acetate has been noted as beneficial for preparing dopamine receptor ligand medicaments , suggesting that our target compound may have similar applications.
Chemical Research
In chemical research, this compound serves as:
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A model compound for studying reactivity patterns of cyclic amino alcohols
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A precursor for complex molecular scaffolds
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A chiral building block when used in its enantiomerically pure form
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-(4-aminocyclohexyl)ethanol provides insight into its potential biological activities and chemical reactivity.
Conformational Analysis
The cyclohexyl ring in 2-(4-aminocyclohexyl)ethanol can adopt different conformations, with the substituents in either axial or equatorial positions. The most stable conformation likely has both the amino group and the ethanol chain in equatorial positions to minimize steric interactions.
Comparison with Related Compounds
The structural similarities and differences between 2-(4-aminocyclohexyl)ethanol and related compounds provide insight into its potential properties and applications:
Compound | Molecular Formula | Key Structural Difference | Potential Impact on Activity |
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2-(4-Aminocyclohexyl)ethanol | C8H17NO | Base compound with hydroxyl end group | Balanced hydrophilicity and hydrogen bonding capability |
2-(4-Aminocyclohexyl)-ethyl acetate | C10H19NO2 | Acetate ester instead of hydroxyl | Increased lipophilicity, potential prodrug characteristic |
2-(4-Aminophenyl)ethanol | C8H11NO | Phenyl ring instead of cyclohexyl | Increased rigidity, potential for π-interactions |
trans-2-(4-Aminocyclohexyl)acetic acid | C8H15NO2 | Carboxylic acid instead of alcohol | Increased acidity, potential for salt formation |
These structural variations can significantly impact the biological activity, pharmacokinetics, and chemical reactivity of these compounds.
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